3-(Chloromethyl)isonicotinonitrile
Description
3-(Chloromethyl)isonicotinonitrile is a pyridine derivative featuring a chloromethyl (-CH2Cl) group at the 3-position and a nitrile (-CN) group at the 4-position of the pyridine ring. Its molecular formula is C7H5ClN2, with a molecular weight of 152.58 g/mol. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions due to the reactive chloromethyl group.
Properties
IUPAC Name |
3-(chloromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-3-7-5-10-2-1-6(7)4-9/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZQERXEODAEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482492 | |
| Record name | 3-(CHLOROMETHYL)ISONICOTINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58553-52-9 | |
| Record name | 3-(Chloromethyl)-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58553-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(CHLOROMETHYL)ISONICOTINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)isonicotinonitrile can be synthesized through several methods. One common approach involves the chloromethylation of isonicotinonitrile. This reaction typically uses formaldehyde and hydrochloric acid as reagents under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the isonicotinonitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)isonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of aminomethylpyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has shown that derivatives of isonicotinonitrile, including 3-(Chloromethyl)isonicotinonitrile, exhibit promising anticancer properties. For instance, certain compounds in this class have been evaluated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of novel derivatives that demonstrated enhanced cytotoxicity against cancer cell lines compared to their parent compounds .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Certain derivatives have shown activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics. A notable study reported that specific isonicotinonitrile derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Synthesis and Chemical Reactions
2.1 Synthetic Intermediates
this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for further functionalization, facilitating the development of diverse chemical entities. For example, it can be used in nucleophilic substitutions to generate various derivatives with tailored biological activities .
2.2 Photocatalytic Applications
Recent advancements have explored the use of this compound in photocatalytic reactions, particularly in the benzylation of aromatic compounds. The compound's ability to participate in light-driven reactions opens avenues for sustainable chemical processes that minimize environmental impact .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)isonicotinonitrile involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural and functional differences between 3-(Chloromethyl)isonicotinonitrile and its analogs:
Reactivity and Functional Group Analysis
Methyl 3-(Bromomethyl)isonicotinate
- Key Difference : Bromine vs. chlorine and ester (-COOCH3) vs. nitrile (-CN).
- Reactivity : The bromomethyl group is more reactive in nucleophilic substitutions (e.g., SN2) due to bromine’s superior leaving-group ability compared to chlorine. The ester group can be hydrolyzed to carboxylic acids under basic conditions, whereas nitriles are typically stable but can be converted to amines or acids via reduction/hydrolysis.
- Applications : Preferred in reactions requiring rapid displacement (e.g., alkylation) .
2-Chloro-3-methylisonicotinonitrile
- Key Difference : Chloro at position 2 vs. chloromethyl at position 3.
- Reactivity: The chloro group at position 2 may direct electrophilic substitution to position 6 of the pyridine ring, whereas the chloromethyl group at position 3 offers a flexible site for functionalization.
- Applications : Useful in regioselective synthesis where steric effects are critical .
Methyl 3-amino-2-chloroisonicotinate
- Key Difference: Amino (-NH2) and ester groups vs. chloromethyl and nitrile.
- Reactivity: The amino group facilitates condensation or coupling reactions (e.g., amide bond formation), while the ester can be modified post-synthesis. The absence of a reactive chloromethyl group limits its utility in alkylation reactions but expands its role in peptide-like derivatives .
Positional Isomerism and Electronic Effects
- This compound vs. 2-Chloro-3-methylisonicotinonitrile: The chloromethyl group at position 3 creates an electron-withdrawing effect, activating the pyridine ring toward nucleophilic attack at position 2 or 5. In contrast, the chloro at position 2 deactivates the ring, directing reactions to position 4 or 6. Steric hindrance from the methyl group in the latter compound may reduce accessibility for further functionalization compared to the chloromethyl analog .
Biological Activity
3-(Chloromethyl)isonicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its isonicotinonitrile backbone with a chloromethyl substituent. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H7ClN2
- Molecular Weight : 168.60 g/mol
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that it may act as an inhibitor for certain enzymes and receptors, contributing to its therapeutic effects in various conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits antimicrobial properties. For instance, it has shown activity against a range of bacterial strains, suggesting its potential use as an antibacterial agent. The compound's efficacy was assessed through standard antimicrobial susceptibility tests, revealing inhibition zones indicative of bacterial growth suppression.
Table: Summary of Biological Activities
Case Study 1: Antibacterial Activity
A study conducted by researchers evaluated the antibacterial properties of this compound against common pathogens. The results showed that the compound effectively inhibited the growth of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as a xanthine oxidase inhibitor. The findings indicated that this compound significantly reduced xanthine oxidase activity, which is crucial for managing conditions like gout and hyperuricemia. This inhibition was quantified using enzyme kinetics, revealing a competitive inhibition pattern.
Potential Therapeutic Applications
Given its diverse biological activities, this compound could serve as a lead compound for developing new therapeutics targeting:
- Infectious Diseases : As an antibacterial agent.
- Metabolic Disorders : Through its role in inhibiting xanthine oxidase.
- Cancer Therapy : Due to its cytotoxic effects on cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
